9-(4-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(4-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and ethoxyphenyl groups attached to a decahydroacridine core
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization and oxidation steps to yield the final product. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperature and pressure conditions.
Major Products: The major products depend on the specific reaction conditions but can include a variety of functionalized derivatives.
Scientific Research Applications
9-(4-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and ethoxyphenyl groups may enhance its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives, such as:
9-Phenylacridine: Lacks the chlorophenyl and ethoxyphenyl groups, resulting in different chemical and biological properties.
10-Methylacridine: Contains a methyl group instead of the ethoxyphenyl group, affecting its reactivity and applications.
Acridine Orange: A well-known dye with different functional groups, used primarily in biological staining.
The uniqueness of 9-(4-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H34ClNO3 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H34ClNO3/c1-6-36-22-13-11-21(12-14-22)33-23-15-30(2,3)17-25(34)28(23)27(19-7-9-20(32)10-8-19)29-24(33)16-31(4,5)18-26(29)35/h7-14,27H,6,15-18H2,1-5H3 |
InChI Key |
UPKWEBGYJISNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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